

4-Chloro-3-sulfamoylbenzoic acid spectroscopic characterization

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Compound Focus: 4-Chloro-3-sulfamoylbenzoic acid

CAS No.: 1205-30-7

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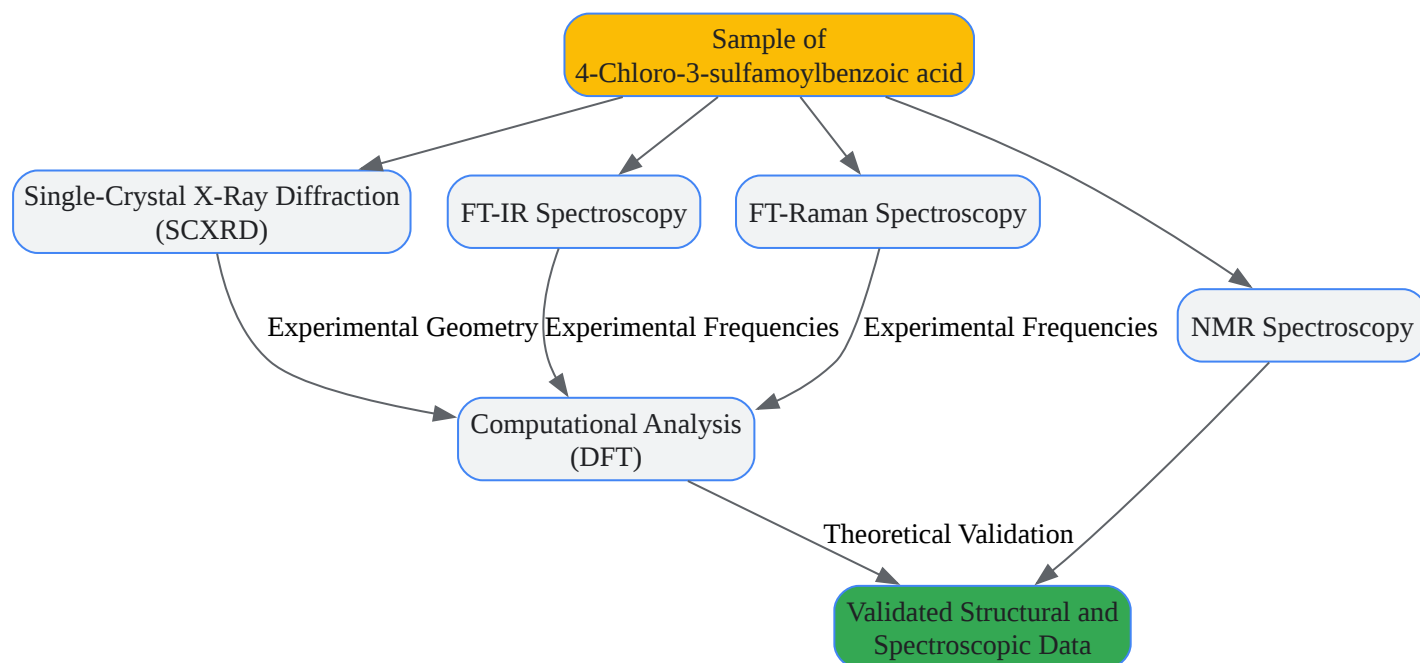
Experimental Protocols for Characterization

The following table outlines the core experimental methods used for the comprehensive characterization of **4-Chloro-3-sulfamoylbenzoic acid**, as detailed in the research [1].

Technique	Detailed Methodology & Conditions
Single-Crystal X-ray Diffraction (SCXRD)	The explicit molecular structure was confirmed using this technique. The data collection was performed on a specific diffractometer, and the structure was solved using the SHELXS program [1].
Fourier-Transform Infrared (FT-IR) Spectroscopy	The spectrum was recorded using a PerkinElmer Spectrum 1 FT-IR spectrometer . The measurement range was 450 to 4000 cm^{-1} with a resolution of 1.0 cm^{-1} . The sample was prepared using the KBr pellets method [1].
Fourier-Transform Raman (FT-Raman) Spectroscopy	The spectrum was obtained using a Bruker 27: Standalone FT-Raman spectrometer . It employed an Nd:YAG laser source (1064 nm wavelength) with a resolution of 2.0 cm^{-1} , scanning a range from 50 to 4000 cm^{-1} [1].
Nuclear Magnetic Resonance (NMR)	The proton NMR (^1H NMR) spectrum was recorded [1].

Technique	Detailed Methodology & Conditions
Spectroscopy	
Computational Studies	The experimental data were complemented and validated by Density Functional Theory (DFT) calculations performed using the Gaussian 09 software package [1].

The workflow below illustrates how these experimental and computational techniques were integrated in the study:



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Spectroscopic Signatures and Structural Data

The following table consolidates the key experimental results from the characterization study [1]. The computational (DFT) values are included for comparison, showing good agreement with the experimental

data.

Analysis Type	Key Experimental Findings & Signatures
Structural Analysis (SCXRD)	The crystal structure is stabilized by intermolecular N-H...O and O-H...O hydrogen bonds, forming a supramolecular chain.

| **FT-IR Signatures (cm⁻¹)** | Key peaks were observed at:

- **3380, 3286, 3232**: N-H stretching
- **1690**: C=O stretching of the carboxylic acid group
- **1348, 1164**: Asymmetric and symmetric S=O stretching of the sulfonamide group | | **FT-Raman**

Signatures (cm⁻¹) | Key peaks were observed at:

- **3072**: C-H stretching
- **1684**: C=O stretching
- **1380, 1168**: S=O stretching vibrations | | **¹H NMR Signatures (δ, ppm)** | The spectrum confirmed the presence of the **sulfonamide (-SO₂NH₂) proton** at **8.14 ppm**. |

Interpretation and Research Context

- **Reactivity Insights**: The Molecular Electrostatic Potential (MEP) map indicated that the deprotonated oxygen atoms are the most electronegative regions, making them the preferred sites for electrophilic attack [1].
- **Pharmaceutical Relevance**: This compound is a key synthon (building block) for creating potent **carbonic anhydrase inhibitors**, which are investigated for applications such as topical antiglaucoma agents [2] [3]. It is also the primary metabolite of the diuretic drug indapamide [4] [5].

The data from this single study provides a solid foundation. For a complete analysis, you may want to consult additional sources to compare results across different experimental setups or to find data for other specific spectroscopic techniques.

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References

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